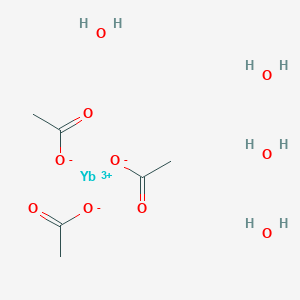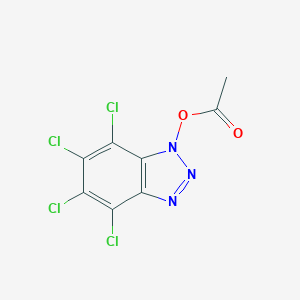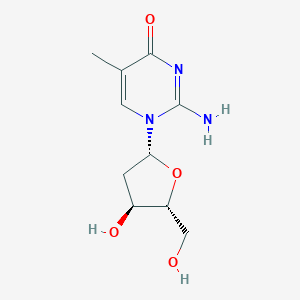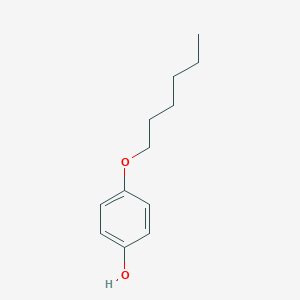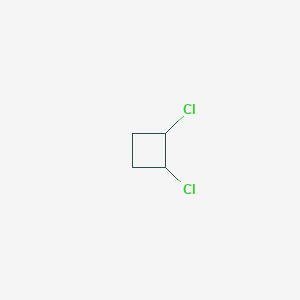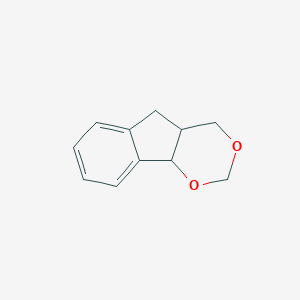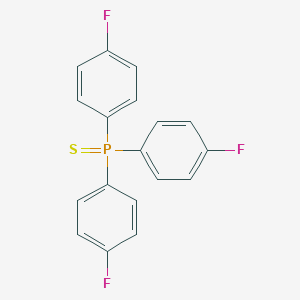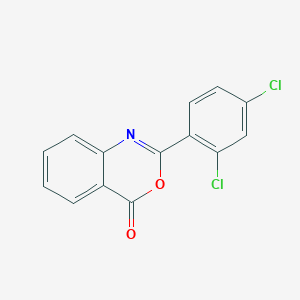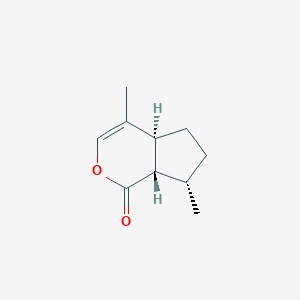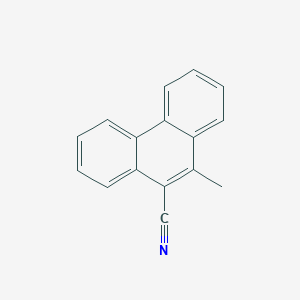
10-Methylphenanthrene-9-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless crystalline compound that is insoluble in water but soluble in organic solvents. This compound has been used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 10-Methylphenanthrene-9-carbonitrile is not fully understood. However, it is believed to act as a procarcinogen, which means that it requires metabolic activation to exert its toxic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations.
Efectos Bioquímicos Y Fisiológicos
In vitro studies have shown that 10-Methylphenanthrene-9-carbonitrile can induce DNA damage and cause cell death. It has also been shown to induce oxidative stress and disrupt cellular signaling pathways. In vivo studies have shown that exposure to this compound can cause lung and liver tumors in experimental animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 10-Methylphenanthrene-9-carbonitrile in laboratory experiments include its well-defined chemical structure, its ability to form DNA adducts, and its potential as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities to handle it safely.
Direcciones Futuras
There are several future directions for the study of 10-Methylphenanthrene-9-carbonitrile. One area of research is the development of new methods for the detection and quantification of DNA adducts formed by this compound. Another area of research is the study of the role of oxidative stress in the toxicity of 10-Methylphenanthrene-9-carbonitrile. Additionally, the use of this compound as a model for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity in human cells and tissues is an area of ongoing research.
Métodos De Síntesis
The synthesis of 10-Methylphenanthrene-9-carbonitrile involves the reaction between 10-methylphenanthrene and cyanogen bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
10-Methylphenanthrene-9-carbonitrile has been used in various scientific research applications, including the study of DNA adduct formation and mutagenicity. It has also been used as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity.
Propiedades
Número CAS |
17024-15-6 |
|---|---|
Nombre del producto |
10-Methylphenanthrene-9-carbonitrile |
Fórmula molecular |
C16H11N |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
10-methylphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C16H11N/c1-11-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16(11)10-17/h2-9H,1H3 |
Clave InChI |
NUVAJQXMNDIMFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
Otros números CAS |
17024-15-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



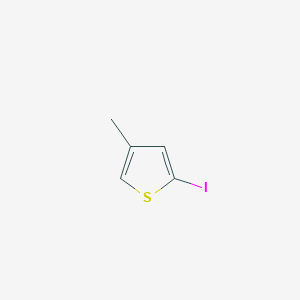
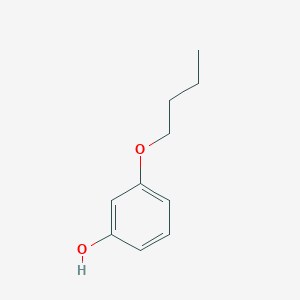
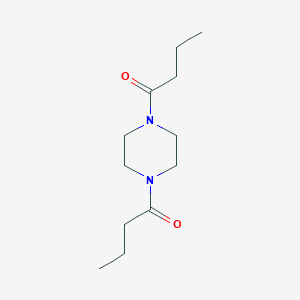
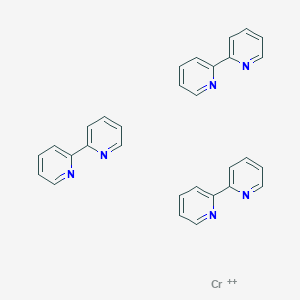
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
